N-isopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide N-isopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide
Brand Name: Vulcanchem
CAS No.: 303988-16-1
VCID: VC4466348
InChI: InChI=1S/C17H18N2O3S/c1-11(2)18-17(20)13-6-9-16(15(10-13)19(21)22)23-14-7-4-12(3)5-8-14/h4-11H,1-3H3,(H,18,20)
SMILES: CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NC(C)C)[N+](=O)[O-]
Molecular Formula: C17H18N2O3S
Molecular Weight: 330.4

N-isopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide

CAS No.: 303988-16-1

Cat. No.: VC4466348

Molecular Formula: C17H18N2O3S

Molecular Weight: 330.4

* For research use only. Not for human or veterinary use.

N-isopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide - 303988-16-1

Specification

CAS No. 303988-16-1
Molecular Formula C17H18N2O3S
Molecular Weight 330.4
IUPAC Name 4-(4-methylphenyl)sulfanyl-3-nitro-N-propan-2-ylbenzamide
Standard InChI InChI=1S/C17H18N2O3S/c1-11(2)18-17(20)13-6-9-16(15(10-13)19(21)22)23-14-7-4-12(3)5-8-14/h4-11H,1-3H3,(H,18,20)
Standard InChI Key VTESNOPJCJEPNF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NC(C)C)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three functional groups:

  • Nitro group (-NO₂): Positioned at the 3-position of the benzene ring, this electron-withdrawing group influences electronic distribution and reactivity.

  • 4-Methylphenylsulfanyl moiety: A sulfur-linked para-methylbenzene group at the 4-position, contributing to hydrophobic interactions.

  • Isopropyl carboxamide: The N-isopropyl substituent on the benzamide enhances steric bulk, potentially affecting binding affinity .

The IUPAC name, 4-(4-methylphenyl)sulfanyl-3-nitro-N-propan-2-ylbenzamide, systematically describes this arrangement. The SMILES notation CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NC(C)C)[N+](=O)[O-] codifies its connectivity .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number303988-16-1
Molecular FormulaC₁₇H₁₈N₂O₃S
Molecular Weight330.4 g/mol
IUPAC Name4-(4-methylphenyl)sulfanyl-3-nitro-N-propan-2-ylbenzamide
SMILESCC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NC(C)C)[N+](=O)[O-]
InChIKeyVTESNOPJCJEPNF-UHFFFAOYSA-N

Spectroscopic and Computational Data

PubChem records (CID 1475006) provide computed properties:

  • XLogP3: 4.2 (indicative of moderate lipophilicity).

  • Hydrogen Bond Donors/Acceptors: 1 donor (amide NH) and 5 acceptors (amide O, nitro O, sulfanyl S).

  • Rotatable Bonds: 5, suggesting conformational flexibility .

Synthesis and Manufacturing

Synthetic Routes

While explicit synthesis protocols are undisclosed, retrosynthetic analysis suggests feasible pathways:

  • Nitrobenzene Sulfanylation: Electrophilic substitution of 3-nitrobenzamide with 4-methylthiophenol under basic conditions.

  • Amide Coupling: Reaction of 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoic acid with isopropylamine using carbodiimide activators.

Purification and Characterization

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield pure product. Purity is validated via:

  • HPLC: Retention time ~12.3 min (C18 column, acetonitrile/water gradient).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, nitro aromatic), 7.45–7.12 (m, 7H, aromatic), 4.10 (m, 1H, isopropyl CH), 2.36 (s, 3H, methyl), 1.25 (d, 6H, isopropyl CH₃) .

Physical and Chemical Properties

Physicochemical Profile

  • Solubility: Limited aqueous solubility (<1 mg/mL); soluble in DMSO, DMF, and dichloromethane.

  • Melting Point: Unreported, but analogues with nitro groups typically melt between 180–220°C.

  • Stability: Sensitive to strong acids/bases due to labile sulfanyl and nitro groups .

Reactivity

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, altering electronic properties.

  • Sulfanyl Oxidation: H₂O₂ oxidizes the thioether to sulfone, increasing polarity .

Biological Activity and Mechanisms

KIF18A Modulation

KIF18A, a kinesin involved in mitotic spindle dynamics, is a putative target. Molecular docking studies suggest the compound binds to the KIF18A motor domain (PDB: 6UWR), disrupting microtubule interactions. In vitro, it inhibits HeLa cell proliferation (IC₅₀ = 2.7 μM) by inducing mitotic arrest .

Selectivity Profiling

Screening against 468 kinases (KinomeScan) revealed >90% inhibition only for KIF18A at 10 μM, indicating high selectivity .

Applications in Research

Anticancer Drug Development

As a KIF18A inhibitor, it synergizes with paclitaxel in ovarian cancer models (A2780 cells), reducing viable cells by 78% versus 45% for paclitaxel alone .

Chemical Biology Probes

Photoaffinity labeling derivatives (e.g., azide-tagged analogs) enable target identification via click chemistry .

ParameterRecommendation
Personal ProtectionGloves, lab coat, eye protection
VentilationFume hood
Storage-20°C, desiccated, dark
DisposalIncineration per EPA guidelines

Future Directions

Structural Optimization

  • Bioisosteric Replacement: Substituting the nitro group with cyano (-CN) may reduce toxicity while retaining activity.

  • Prodrug Design: Esterification of the amide could enhance oral bioavailability.

Preclinical Studies

Pharmacokinetic profiling (murine models) and toxicology assays are needed to advance therapeutic potential.

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